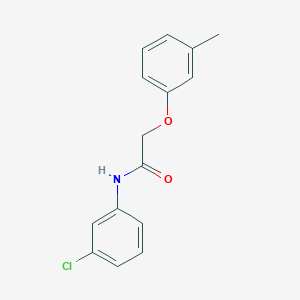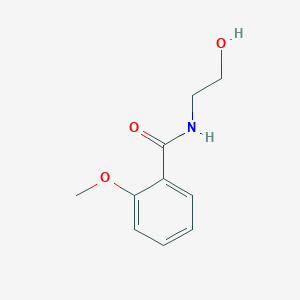
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL (DAPIP) is a synthetic compound that is used in the laboratory for various scientific applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. DAPIP is a relatively new compound, so research is ongoing to further understand its properties and potential uses.
Mécanisme D'action
The exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is still unclear. However, it is believed that the compound works by binding to certain proteins, such as enzymes, and modulating their activity. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being studied. However, preliminary studies have shown that 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can modulate the activity of certain enzymes, proteins, and receptors. It has also been shown to affect gene expression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has several advantages for laboratory experiments. It is a relatively stable compound, so it can be stored and used over long periods of time. It is also relatively inexpensive, so it can be used in a variety of experiments. However, 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is not water-soluble, so it must be used in aqueous solutions or organic solvents.
Orientations Futures
The potential uses of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being explored. Future research may focus on the use of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in drug development, as a tool for studying enzyme inhibition, protein-protein interactions, and drug-target interactions. It may also be used to study gene expression, cell signaling, and cell differentiation. Additionally, research may focus on understanding the exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and its biochemical and physiological effects. Finally, research may focus on developing new methods for synthesizing 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and improving its solubility.
Méthodes De Synthèse
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can be synthesized in a two-step process. The first step involves the reaction of 2,3-dimethyl-1H-indol-1-yl bromide with diallylamine in a 1:1 molar ratio in the presence of a catalyst. The second step involves the condensation of the reaction product with propan-2-ol. This reaction produces 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in a yield of up to 80%.
Applications De Recherche Scientifique
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has been used in various scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in studies of gene expression, cell signaling, and cell differentiation.
Propriétés
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-5-11-20(12-6-2)13-17(22)14-21-16(4)15(3)18-9-7-8-10-19(18)21/h5-10,17,22H,1-2,11-14H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAQSSVNDOJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN(CC=C)CC=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387617 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315247-81-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

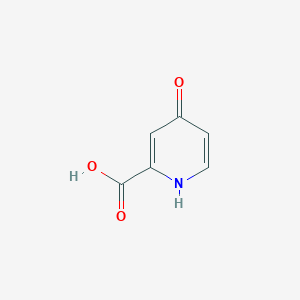

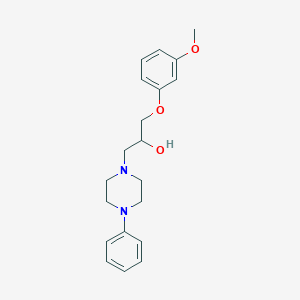


![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
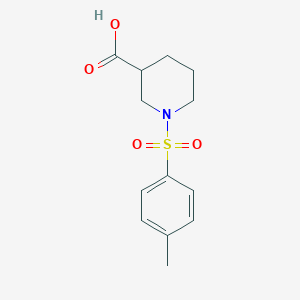

![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
